
S-426-S (Lepetit)
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Descripción general
Descripción
A cytotoxic polypeptide quinoxaline antibiotic isolated from Streptomyces echinatus that binds to DNA and inhibits RNA synthesis.
Aplicaciones Científicas De Investigación
Medical Research Applications
1.1 Anticancer Properties
Echinomycin has been studied for its anticancer properties, particularly its ability to inhibit the growth of certain tumor cells. Research indicates that Echinomycin can induce apoptosis in cancer cells by disrupting DNA replication and transcription processes. Studies have shown that it is effective against various cancer cell lines, including those from breast and prostate cancers. For instance, experiments demonstrated that Echinomycin significantly reduced cell viability in androgen-sensitive human prostate adenocarcinoma cells (LNCaP) and hepatocellular tumor lines .
1.2 Antibiotic Activity
Echinomycin exhibits antibiotic properties, particularly against Gram-positive bacteria. Its mechanism involves binding to DNA and inhibiting RNA synthesis, making it a candidate for developing new antibiotics in the face of rising antibiotic resistance .
1.3 Neuroprotective Effects
Recent studies have explored the neuroprotective effects of Echinomycin in neurodegenerative diseases. The compound has shown potential in reducing oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer's disease .
Biochemical Applications
2.1 Enzyme Regulation Studies
Echinomycin is valuable for studying acetyl-CoA carboxylase (ACC) enzymes, which play a crucial role in fatty acid metabolism. The compound allows researchers to investigate intracellular signaling pathways related to lipogenesis and fatty acid oxidation. It has been used to evaluate new ACC inhibitors in both in vitro and in vivo settings .
2.2 Metabolic Pathway Analysis
The compound aids in understanding metabolic pathways involved in lipid metabolism. By using Echinomycin as a tool, researchers can analyze how various conditions affect fatty acid levels and the regulation of metabolic enzymes .
Agricultural Applications
3.1 Plant Growth Regulation
Echinomycin has been implicated in regulating plant growth through its effects on nitrogen uptake mechanisms. Research indicates that it may enhance root growth under nitrogen-rich conditions by modulating gene expression related to nutrient uptake .
3.2 Pest Resistance
There is ongoing research into the use of Echinomycin as a natural pesticide due to its antimicrobial properties. Its application could help manage plant diseases caused by bacterial infections without harming beneficial microorganisms .
Case Studies
Study | Objective | Findings |
---|---|---|
Study on Anticancer Effects | Evaluate the cytotoxic effects of Echinomycin on cancer cell lines | Significant reduction in cell viability observed in LNCaP cells; induction of apoptosis confirmed through caspase activation assays |
Antibiotic Resistance Study | Investigate the efficacy of Echinomycin against resistant bacterial strains | Echinomycin demonstrated potent activity against multiple Gram-positive bacteria, including resistant strains |
Neuroprotection Study | Assess the protective effects of Echinomycin on neuronal cells under oxidative stress | Reduction in markers of oxidative stress and inflammation was noted; potential therapeutic implications for neurodegenerative diseases |
Q & A
Basic Research Questions
Q. What is the historical context of S-426-S (Lepetit) in antibiotic research, and how did its discovery influence subsequent methodologies?
- Methodological Answer : S-426-S (Lepetit) emerged from the antibiotic screening programs at Lepetit Pharmaceuticals in the mid-20th century, spearheaded by Piero Sensi and Giancarlo Lancini. The discovery leveraged advanced spectroscopic tools (e.g., UV-Vis, IR) and fermentation broth purification techniques developed at the Physical Chemistry Laboratory . To contextualize such discoveries, researchers should analyze historical lab archives, patents (e.g., rifamycin-related processes), and peer-reviewed publications from the era. Key steps include:
- Reconstructing experimental workflows from primary sources.
- Comparing historical fermentation protocols with modern bioprocessing techniques (e.g., CRISPR-enhanced yield optimization).
- Table 1 summarizes foundational studies:
Parameter | Historical Approach (1950s-60s) | Modern Equivalent |
---|---|---|
Fermentation | Static batch culture | Continuous bioreactors |
Purification | Solvent extraction | HPLC/MS-guided isolation |
Structural Analysis | IR/UV spectroscopy | Cryo-EM/NMR |
Q. What methodologies were pivotal in the structural elucidation of S-426-S (Lepetit), and how can they be validated today?
- Methodological Answer : Early structural studies relied on degradation assays, isotopic labeling, and spectroscopic profiling. Modern validation requires:
- Reproducibility : Replicate isolation protocols using archived strain libraries (e.g., Actinomycetes strains from Lepetit’s collections).
- Cross-Validation : Combine historical data with computational modeling (e.g., molecular docking to confirm binding sites).
- Ethical Replication : Adhere to biosafety standards when handling legacy microbial strains .
Q. How can researchers replicate early fermentation and purification processes of S-426-S (Lepetit) using modern techniques?
- Methodological Answer :
- Step 1 : Source original microbial strains from culture collections (e.g., ATCC) or strain banks linked to Lepetit’s research.
- Step 2 : Optimize fermentation using DOE (Design of Experiments) to test variables like pH, temperature, and nutrient gradients.
- Step 3 : Replace solvent-based purification with affinity chromatography or centrifugal partition chromatography.
- Data Contradiction Note : Historical yield data may conflict with modern results due to undocumented variables (e.g., strain drift). Address this via genomic sequencing of archived strains .
Advanced Research Questions
Q. What are the unresolved questions regarding the biosynthesis pathway of S-426-S (Lepetit), and how can genetic and isotopic labeling studies address them?
- Methodological Answer : Gaps in biosynthesis knowledge include unclear regulatory genes and rate-limiting enzymatic steps. Approaches:
- Isotopic Tracers : Use 13C-glucose feeding experiments to map carbon flux in producing strains.
- CRISPR-Cas9 Knockouts : Identify essential genes via targeted mutagenesis and HPLC-MS metabolite profiling.
- Comparative Genomics : Align S-426-S gene clusters with homologous pathways in related antibiotics (e.g., rifamycins) .
Q. How does S-426-S (Lepetit) compare to contemporaneous antibiotics in terms of microbial resistance development, and what experimental models are optimal for such studies?
- Methodological Answer :
- In Vitro Models : Use chemostat-based evolution assays to simulate resistance under sub-inhibitory concentrations.
- Omics Integration : Pair RNA-seq (transcriptomic shifts) with proteomics to identify resistance mechanisms.
- Contradiction Analysis : Discrepancies in historical resistance data may arise from inconsistent dosing protocols. Standardize using CLSI/EUCAST guidelines .
Q. What contradictions exist in the literature regarding the mechanism of action of S-426-S (Lepetit), and how can binding assays resolve these?
- Methodological Answer : Early studies proposed ribosomal inhibition, while later work suggested cell wall disruption. To resolve:
- Surface Plasmon Resonance (SPR) : Quantify binding affinity to putative targets (e.g., penicillin-binding proteins).
- Cryo-Electron Tomography : Visualize drug-target interactions in near-native bacterial membranes.
- Statistical Rigor : Apply Bayesian meta-analysis to reconcile conflicting historical data .
Propiedades
Fórmula molecular |
C51H64N12O12S2 |
---|---|
Peso molecular |
1101.3 g/mol |
Nombre IUPAC |
N-[(1R,4R,7R,11S,14R,17R,20R,24S)-2,4,12,15,17,25-hexamethyl-27-methylsulfanyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28-thia-2,5,12,15,18,25-hexazabicyclo[12.12.3]nonacosan-7-yl]quinoxaline-2-carboxamide |
InChI |
InChI=1S/C51H64N12O12S2/c1-25(2)38-49(72)74-22-36(59-42(65)34-21-53-30-17-13-15-19-32(30)57-34)44(67)55-28(6)46(69)63(10)40-48(71)62(9)39(26(3)4)50(73)75-23-35(58-41(64)33-20-52-29-16-12-14-18-31(29)56-33)43(66)54-27(5)45(68)60(7)37(47(70)61(38)8)24-77-51(40)76-11/h12-21,25-28,35-40,51H,22-24H2,1-11H3,(H,54,66)(H,55,67)(H,58,64)(H,59,65)/t27-,28-,35-,36-,37+,38+,39+,40-,51?/m1/s1 |
Clave InChI |
AUJXLBOHYWTPFV-CVLRASHMSA-N |
SMILES |
CC1C(=O)N(C2CSC(C(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C |
SMILES isomérico |
C[C@@H]1C(=O)N([C@H]2CSC([C@@H](C(=O)N([C@H](C(=O)OC[C@H](C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C)C)N(C(=O)[C@H](NC(=O)[C@@H](COC(=O)[C@@H](N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C |
SMILES canónico |
CC1C(=O)N(C2CSC(C(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C |
Pictogramas |
Acute Toxic; Health Hazard |
Vida útil |
Bulk: Should be stored at 5 °C or less. |
Solubilidad |
Soluble in 5% Cremophor EL /5% ethanol /90% water at 0.4mg/mL. Very insoluble in water. |
Sinónimos |
Echinomycin NSC 526417 NSC-526417 NSC526417 Quinomycin A |
Origen del producto |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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